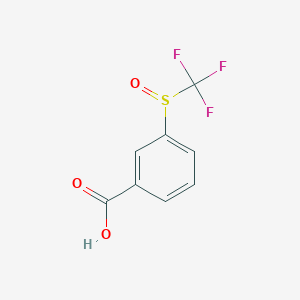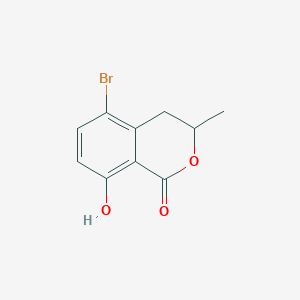
LasR-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LasR-IN-1 is a potent inhibitor of the LasR protein, which plays a crucial role in the quorum sensing system of Pseudomonas aeruginosa. This compound has demonstrated significant antibacterial properties, particularly against Escherichia coli and Pseudomonas aeruginosa, with a minimum inhibitory concentration of 28.13 μM against the latter .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LasR-IN-1 involves multiple steps, starting with the preparation of benzimidazole derivatives. The key steps include:
Formation of Benzimidazole Core: This is typically achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Functionalization: The benzimidazole core is then functionalized with various substituents to enhance its inhibitory activity. This involves reactions such as alkylation, acylation, and halogenation.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
LasR-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzimidazole core.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the functionalization of this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and halogens are employed under various conditions
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further modified to enhance their biological activity .
Wissenschaftliche Forschungsanwendungen
LasR-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of quorum sensing and biofilm formation in bacteria.
Biology: Helps in understanding the role of LasR in bacterial communication and pathogenicity.
Medicine: Potential therapeutic agent for treating infections caused by Pseudomonas aeruginosa, particularly in cystic fibrosis patients.
Industry: Can be used in the development of antibacterial coatings and materials to prevent biofilm formation on medical devices and industrial equipment
Wirkmechanismus
LasR-IN-1 exerts its effects by inhibiting the LasR protein, a key regulator in the quorum sensing system of Pseudomonas aeruginosa. By binding to LasR, the compound prevents the activation of genes involved in biofilm formation, virulence factor production, and antibiotic resistance. This disruption of quorum sensing leads to reduced bacterial pathogenicity and biofilm formation .
Vergleich Mit ähnlichen Verbindungen
LasR-IN-1 is unique in its high potency and specificity for the LasR protein. Similar compounds include:
LasR-IN-2: Another LasR inhibitor with slightly lower potency.
PqsR-IN-1: Inhibits a different quorum sensing regulator, PqsR, but has overlapping effects with this compound.
C30: A broad-spectrum quorum sensing inhibitor with activity against multiple bacterial species
This compound stands out due to its strong inhibitory activity against Pseudomonas aeruginosa and its potential for therapeutic applications .
Eigenschaften
Molekularformel |
C23H21N3O2 |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
2-[4-(6-methyl-1H-benzimidazol-2-yl)phenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O2/c1-15-3-8-18(9-4-15)24-22(27)14-28-19-10-6-17(7-11-19)23-25-20-12-5-16(2)13-21(20)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26) |
InChI-Schlüssel |
VLQKDKCWXJQRBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


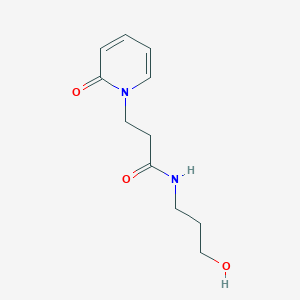

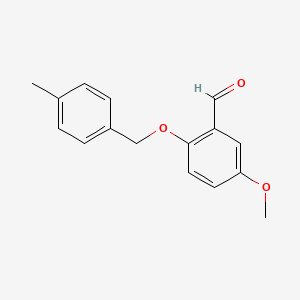
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14905882.png)
![n-Methoxybenzo[b]thiophene-3-carboxamide](/img/structure/B14905891.png)

![Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate](/img/structure/B14905905.png)
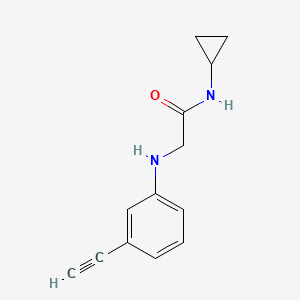
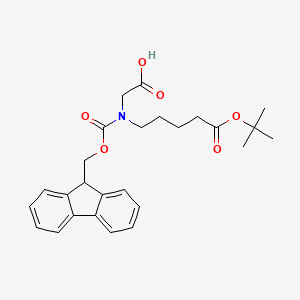
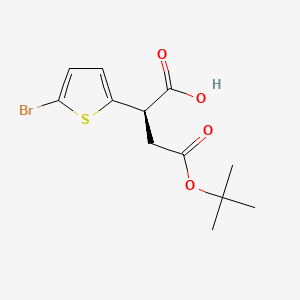
![7-heptadecan-9-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14905925.png)

